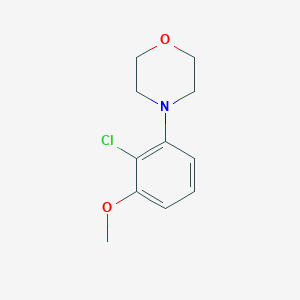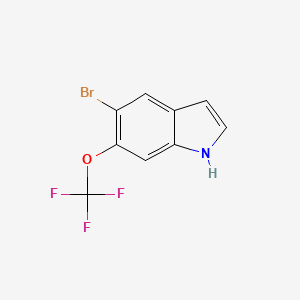
5-Bromo-6-(trifluoromethoxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(trifluoromethoxy)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of bromine and trifluoromethoxy groups in the indole structure imparts unique chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(trifluoromethoxy)-1H-indole typically involves the introduction of bromine and trifluoromethoxy groups into the indole ring. One common method is the bromination of 6-(trifluoromethoxy)-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(trifluoromethoxy)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 5-bromo-6-(trifluoromethoxy)-1H-indoline.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-6-(trifluoromethoxy)-1H-indoles.
Oxidation Reactions: Formation of indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: Formation of 5-bromo-6-(trifluoromethoxy)-1H-indoline.
Applications De Recherche Scientifique
5-Bromo-6-(trifluoromethoxy)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards its targets, leading to specific biological effects. The exact molecular pathways involved may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-methoxy-1H-indole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-Bromo-6-chloro-1H-indole: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
5-Bromo-6-fluoro-1H-indole: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
5-Bromo-6-(trifluoromethoxy)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H5BrF3NO |
|---|---|
Poids moléculaire |
280.04 g/mol |
Nom IUPAC |
5-bromo-6-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-7(5)4-8(6)15-9(11,12)13/h1-4,14H |
Clé InChI |
IFOQNAHZOUWWJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC(=C(C=C21)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


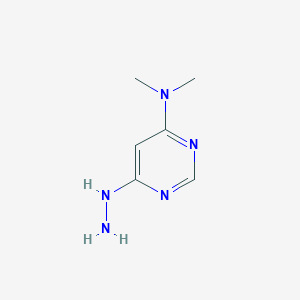
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)
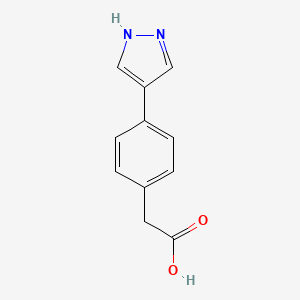
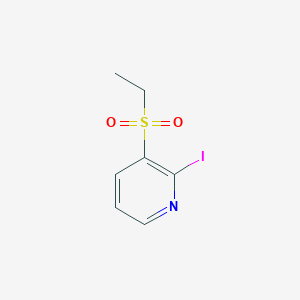
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)

